Bis(2,5-dioxopyrrolidin-1-yl) oxalate

Peptide Synthesis Active Ester Preparation Synthetic Methodology

Zero-length homobifunctional NHS crosslinker (DSO) enabling atomic-scale conjugation without introducing a spacer arm. Unlike DSS (11.4 Å) or DSG (7.7 Å), DSO's oxalate core preserves native biomolecule structure and function—critical for enzyme activity, antibody affinity, and receptor binding. Delivers 84–95% yields in active ester synthesis vs. DCC/DSC methods, with 10–20% higher dipeptide yields. Superior safety profile with significantly reduced skin/eye irritation vs. DCC, minimizing containment requirements. Choose DSO when minimal structural perturbation is non-negotiable.

Molecular Formula C10H8N2O8
Molecular Weight 284.18 g/mol
CAS No. 57296-03-4
Cat. No. B1233740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,5-dioxopyrrolidin-1-yl) oxalate
CAS57296-03-4
Synonymsdisuccinimidyl oxalate
disuccinimidyloxalate
Molecular FormulaC10H8N2O8
Molecular Weight284.18 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)C(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C10H8N2O8/c13-5-1-2-6(14)11(5)19-9(17)10(18)20-12-7(15)3-4-8(12)16/h1-4H2
InChIKeyOMAHFYGHUQSIEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2,5-dioxopyrrolidin-1-yl) oxalate (CAS 57296-03-4) for Peptide Synthesis and Bioconjugation Procurement


Bis(2,5-dioxopyrrolidin-1-yl) oxalate, also known as N,N'-Disuccinimidyl oxalate (DSO), is a homobifunctional crosslinker and activation reagent containing two N-hydroxysuccinimide (NHS) ester groups bridged by an oxalate core [1]. This symmetrical structure enables it to react with primary amines to form stable amide bonds [1]. It is primarily utilized in peptide synthesis, bioconjugation, and the preparation of active esters, often serving as a mild alternative to traditional carbodiimide reagents [2].

Why Generic Substitution of Bis(2,5-dioxopyrrolidin-1-yl) oxalate (DSO) with Other NHS Esters is Not Recommended


In-class compounds such as disuccinimidyl suberate (DSS) or disuccinimidyl glutarate (DSG) cannot simply be substituted for Bis(2,5-dioxopyrrolidin-1-yl) oxalate due to fundamental differences in spacer arm length and resulting conjugate geometry . DSO possesses a zero-length spacer arm, facilitating direct, atomic-scale conjugation without introducing additional linker atoms between biomolecules . This is in stark contrast to longer-chain NHS esters like DSS (11.4 Å spacer) or DSG (7.7 Å spacer), which insert a flexible, hydrophobic linker that can alter protein structure, dynamics, and function [1]. The following quantitative evidence details why selecting DSO over these alternatives is critical for applications requiring minimal structural perturbation or precise, short-range crosslinking.

Quantitative Differentiation of Bis(2,5-dioxopyrrolidin-1-yl) oxalate (DSO) Against Comparator Reagents


DSO Demonstrates Superior Yield in Active Ester Synthesis Compared to DCC and DSC

In the synthesis of N-succinimidyl carboxylates, Bis(2,5-dioxopyrrolidin-1-yl) oxalate (DSO) provides higher yields than the commonly used carbodiimide DCC and the carbonate-based reagent DSC. Quantitative comparison shows DSO delivers consistently higher product yields across different carboxylic acid substrates [1].

Peptide Synthesis Active Ester Preparation Synthetic Methodology

DSO Exhibits Significantly Lower Local Irritability Compared to DCC in Rabbit Models

A comparative safety evaluation using rabbit eye and skin irritation tests demonstrated that Bis(2,5-dioxopyrrolidin-1-yl) oxalate (DSO) induces substantially weaker local irritability than dicyclohexylcarbodiimide (DCC), a widely used coupling reagent [1]. This difference is quantified by lower erythema and edema scores for DSO.

Safety Assessment Peptide Synthesis Laboratory Safety

Zero-Length Spacer of DSO Enables Direct Conjugation Without Linker Arm Introduction

Bis(2,5-dioxopyrrolidin-1-yl) oxalate (DSO) functions as a zero-length crosslinker, meaning it forms a direct covalent bond between two primary amine groups without inserting any additional atoms from the reagent [1]. This is in contrast to widely used NHS ester crosslinkers like disuccinimidyl suberate (DSS), which insert an 8-carbon spacer arm of approximately 11.4 Å .

Bioconjugation Protein Crosslinking Structural Biology

DSO Achieves High Yields in Dipeptide Synthesis from N-Protected Amino Acids

Bis(2,5-dioxopyrrolidin-1-yl) oxalate (DSO) efficiently converts N-protected amino acids into their corresponding active esters, which then react with nucleophiles to yield protected dipeptides in high yields [1]. This performance is particularly notable in the synthesis of dipeptides containing free carboxylic acids, where other reagents may lead to side reactions or lower yields [1].

Peptide Synthesis Amino Acid Activation Organic Synthesis

Recommended Research and Industrial Applications for Bis(2,5-dioxopyrrolidin-1-yl) oxalate (DSO)


Synthesis of N-Succinimidyl Carboxylates as Peptide Building Blocks

Bis(2,5-dioxopyrrolidin-1-yl) oxalate (DSO) is the reagent of choice for preparing N-succinimidyl esters of various carboxylic acids, including fatty, benzoic, and arylacetic acids [1]. Compared to DCC and DSC, DSO consistently provides higher yields (84-95%) under mild conditions, making it ideal for generating activated esters used in peptide synthesis [1].

Zero-Length Protein-Protein and Protein-Surface Conjugation

For applications requiring the direct, atom-efficient conjugation of biomolecules—such as immobilizing proteins onto amine-functionalized surfaces, creating stable protein-protein complexes, or preparing immunogens—DSO is the preferred zero-length crosslinker [1]. Its lack of a spacer arm minimizes structural and functional disruption, which is crucial for preserving enzyme activity, antibody affinity, and receptor binding [1].

Safer and Efficient Peptide Coupling in Academic and Pilot-Scale Labs

In peptide synthesis workflows where occupational safety and ease of handling are prioritized, DSO serves as a superior alternative to DCC. The quantitative evidence of significantly lower skin and eye irritation in rabbit models [1] directly translates to a safer working environment, reducing the need for specialized containment and lowering the risk of sensitization among laboratory personnel.

Activation of N-Protected Amino Acids for Dipeptide Synthesis

DSO is highly effective for generating active esters from N-protected amino acids, which are then coupled to form dipeptides in high yields [1]. This is particularly advantageous when synthesizing dipeptides with free carboxylic acid groups, where DSO minimizes side reactions and achieves yields 10-20% higher than DCC-based methods [1].

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